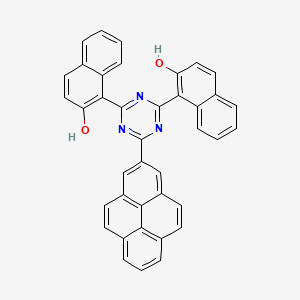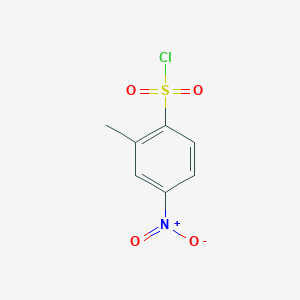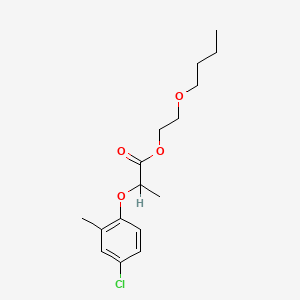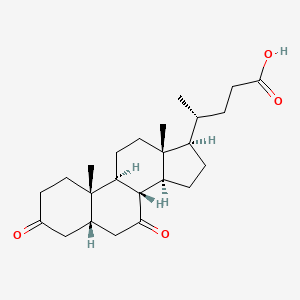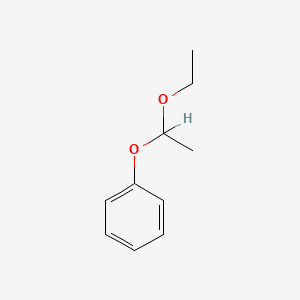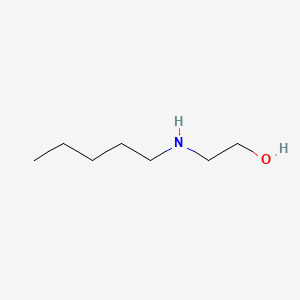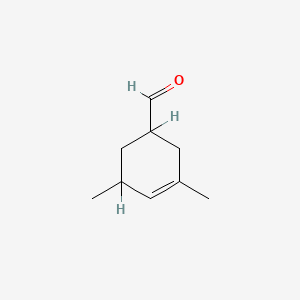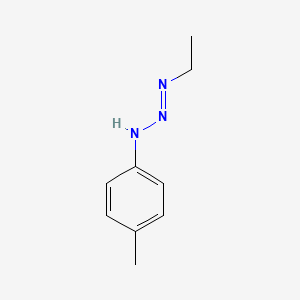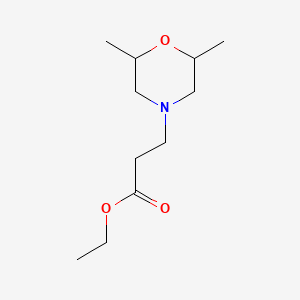
Benzil monohydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzil monohydrazone is an organic compound with the molecular formula C14H12N2O. It is a hydrazone derivative of benzil and is known for its unique chemical properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazinylidene group attached to a diphenylethanone backbone, making it a versatile molecule for synthetic and analytical purposes.
Mechanism of Action
Target of Action
It has been synthesized and studied for its potential inhibitory effects on sars-cov-2 .
Mode of Action
It’s known that the compound exhibits azo-hydrazone tautomeric equilibria. More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It’s known that the compound is involved in the synthesis of benzoin , which is an important chemical intermediate used in various applications.
Pharmacokinetics
An in silico assessment suggests that the molecule obeys lipinski’s rule, indicating good oral bioavailability
Result of Action
It has been synthesized and studied for its potential inhibitory effects on sars-cov-2 . More research is needed to fully understand the results of its action.
Action Environment
It’s known that the compound exhibits azo-hydrazone tautomeric equilibria, which could potentially be influenced by environmental factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
It is known that Schiff bases, such as 2-Hydrazinylidene-1,2-diphenylethanone, can interact with various enzymes and proteins. The nature of these interactions is largely dependent on the specific structure of the Schiff base and the biomolecules it interacts with.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzil monohydrazone typically involves the reaction of benzil with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, leading to the formation of the desired hydrazone product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods: This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Benzil monohydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include oximes, hydrazines, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzil monohydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmacophore for the development of new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzil: A precursor in the synthesis of Benzil monohydrazone.
Hydrazones: A class of compounds with similar hydrazinylidene functional groups.
Schiff Bases: Compounds with similar structural features and reactivity.
Properties
CAS No. |
5344-88-7 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
(2Z)-2-hydrazinylidene-1,2-diphenylethanone |
InChI |
InChI=1S/C14H12N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H,15H2/b16-13- |
InChI Key |
CDQPGWNBSOSEMZ-SSZFMOIBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/N)/C(=O)C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2 |
physical_description |
Off-white or light yellow crystalline powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


